molecular formula C18H27NO3 B13166456 Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate CAS No. 1354951-64-6

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13166456
CAS No.: 1354951-64-6
M. Wt: 305.4 g/mol
InChI Key: KHMGZNIRQIAIRT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative intended for research and development purposes. Piperidine rings are fundamental structural motifs in medicinal chemistry, found in more than twenty classes of pharmaceuticals . This compound features a tert-butoxycarbonyl (Boc) protected amine, a common protecting group that enhances stability and alters solubility during synthetic processes . The 3-hydroxy and 4-(3,5-dimethylphenyl) substituents make it a versatile chiral building block for the synthesis of more complex molecules. Piperidine derivatives are crucial scaffolds in the pharmaceutical industry and are extensively studied for their diverse biological activities . As a high-value chemical intermediate, this compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the relevant safety data sheets and conduct all necessary risk assessments before handling.

Properties

CAS No.

1354951-64-6

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-12-8-13(2)10-14(9-12)15-6-7-19(11-16(15)20)17(21)22-18(3,4)5/h8-10,15-16,20H,6-7,11H2,1-5H3

InChI Key

KHMGZNIRQIAIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a modular approach, starting from commercially available piperidine derivatives and functionalizing at specific positions through substitution, protection, and deprotection steps. The key steps involve:

  • Formation of the piperidine ring with appropriate substituents.
  • Introduction of the tert-butyl ester group.
  • Installation of the 3,5-dimethylphenyl group.
  • Hydroxylation at the 3-position of the piperidine ring.

This strategy ensures high regioselectivity and yields, with optimization of reaction conditions for each step.

Synthesis of the Piperidine Core

Starting Material:

  • 4-(3,5-dimethylphenyl)piperidine derivatives are synthesized via nucleophilic substitution or cyclization reactions involving suitable precursors such as amino acids, aldehydes, or ketones (e.g., cyclization of amino alcohols).

Key Reactions:

Example:

A typical route involves the cyclization of N-alkylated amino alcohols under acidic conditions to form the piperidine ring with desired substituents.

Introduction of the Hydroxyl Group at the 3-Position

Hydroxylation at the 3-position can be achieved through:

Research Findings:

  • A study indicates that hydroxylation can be achieved via oxidative functionalization of the piperidine ring, using reagents like m-CPBA or hydrogen peroxide in the presence of catalysts, to selectively introduce the hydroxyl group at the desired position.

Esterification with tert-Butyl Group

The tert-butyl ester is introduced through esterification reactions :

  • Reaction of the carboxylic acid (or its activated derivatives) with tert-butanol under acidic conditions or using coupling agents like DCC (Dicyclohexylcarbodiimide).

Typical Procedure:

Carboxylic acid + tert-butanol + DCC or EDCI in anhydrous solvent (e.g., dichloromethane) → tert-Butyl ester

This step is crucial for protecting the carboxyl group during subsequent reactions.

Coupling of the 3,5-Dimethylphenyl Group

The aromatic substituent is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution :

  • Suzuki coupling involves aryl boronic acids and halogenated intermediates, catalyzed by palladium complexes, under mild conditions.

Example:

Reagents Conditions Outcome
Aryl boronic acid Pd(0) catalyst, base (e.g., K2CO3) Coupling at the aromatic ring

Alternatively, electrophilic substitution on the aromatic ring can be performed if the precursor bears suitable leaving groups.

Hydroxylation at the 3-Position

The hydroxyl group is introduced after ring formation or via oxidation of an alkyl precursor. Reagents such as hydrogen peroxide or m-CPBA are used under controlled conditions to achieve regioselectivity.

Final Deprotection and Purification

  • The tert-butyl group can be cleaved under acidic conditions (e.g., trifluoroacetic acid) if necessary, to yield the free acid form.
  • Purification is achieved through column chromatography, recrystallization, or preparative HPLC.

Data Table: Summary of Key Reaction Conditions

Step Reagents Conditions Purpose Reference
Piperidine ring formation Amino alcohol derivatives Acidic or basic cyclization Ring construction
Hydroxylation m-CPBA, H2O2 0-50°C, regioselective oxidation Hydroxyl group introduction
Esterification tert-Butanol, DCC Room temperature, anhydrous Protect carboxyl group General organic synthesis
Aromatic substitution Aryl boronic acid, Pd catalyst Mild heating Attach 3,5-dimethylphenyl Suzuki coupling
Deprotection TFA Room temperature Remove tert-butyl protecting group Standard deprotection

Notes and Considerations

  • Selectivity: Achieving regioselectivity in hydroxylation and aromatic substitution is critical; protecting groups and reaction conditions are optimized accordingly.
  • Yield Optimization: Multi-step synthesis requires careful control of reaction parameters to maximize yields and purity.
  • Environmental and Safety Aspects: Reactions involving strong oxidants or palladium catalysts should be conducted with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following structurally analogous compounds are selected for comparison based on substituent variations on the phenyl ring and piperidine scaffold:

Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate (Target) 1955560-61-8 C₁₈H₂₇NO₃ 305.41 3,5-dimethylphenyl, 3-hydroxy
Tert-butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate - C₁₈H₂₇NO₃ 305.41 3,4-dimethylphenyl, 3-hydroxy
Tert-butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate - C₁₇H₂₅NO₃ 291.39 4-methylphenyl, 3-hydroxy (axial)
Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate 1354963-69-1 C₁₆H₂₁F₂NO₃ 313.34 3,4-difluorophenyl, 3-hydroxy

Key Observations :

  • Substituent Type : Fluorine atoms in the 3,4-difluorophenyl derivative increase electronegativity and polarity, which may alter solubility or intermolecular interactions relative to methyl groups .
  • Molecular Weight : The 3,4-difluorophenyl analog has the highest molecular weight (313.34 g/mol) due to fluorine’s atomic mass, while the 4-methylphenyl analog is lighter (291.39 g/mol) .
Functional and Hypothetical Application Differences
  • Steric and Electronic Effects : The 3,5-dimethylphenyl group in the target compound likely offers superior steric protection compared to 3,4-dimethylphenyl , reducing unwanted side reactions in synthetic pathways. Symmetrical substitution may also improve crystallinity, aiding purification .
  • Fluorine vs.
Performance in Material Science

While direct data on the target compound’s performance is unavailable, highlights that substituent position significantly impacts device efficiency in analogous emitters. For example, PXZ-Mes3B (with phenoxazine and 3,5-dimethylphenyl-boryl groups) achieved a 22.8% external quantum efficiency (EQE), outperforming analogs with carbazole-based substituents . This suggests that the 3,5-dimethylphenyl group in the target compound may similarly optimize electronic properties for applications in organic electronics or photoluminescent materials.

Biological Activity

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate (commonly referred to as TB-DMPH) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C18_{18}H27_{27}NO3_3
  • Molecular Weight : 303.42 g/mol
  • CAS Number : 54596023

The compound features a piperidine ring substituted with a tert-butyl group and a 3,5-dimethylphenyl moiety, contributing to its lipophilicity and potential interactions with biological targets.

TB-DMPH's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the hydroxyl group enhances hydrogen bonding capabilities, which may facilitate binding to active sites of target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : TB-DMPH may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Studies

Research indicates that TB-DMPH exhibits a range of biological activities:

  • Neuroprotective Effects : Studies have shown that compounds similar to TB-DMPH can reduce oxidative stress and inflammation in neuronal cells, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's disease .
  • Antitumor Activity : Preliminary studies suggest that TB-DMPH may possess antitumor properties by inducing apoptosis in cancer cell lines. For instance, derivatives of piperidine have been documented to exhibit cytotoxic effects against various cancer types .
  • Antimicrobial Properties : Some derivatives related to TB-DMPH have demonstrated antimicrobial activity against bacterial strains, indicating potential use in treating infections .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of TB-DMPH analogs on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that treatment with these compounds significantly reduced levels of inflammatory cytokines and oxidative stress markers compared to untreated controls .

Case Study 2: Antitumor Activity

In vitro assays revealed that TB-DMPH exhibited notable cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Comparative Analysis

To better understand the unique properties of TB-DMPH, a comparison with similar compounds is presented below:

Compound NameStructureBiological ActivityReference
TB-DMPHTB-DMPHNeuroprotective, Antitumor
Tert-butyl 4-amino-3-hydroxypiperidineTert-butyl 4-aminoEnzyme Inhibition
Tert-butyl 4-hydroxy-1-piperidinecarboxylateTert-butyl 4-hydroxyAntimicrobial

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:

  • Step 1: Formation of the piperidine core with appropriate substituents. For example, a Buchwald-Hartwig amination or nucleophilic substitution could introduce the 3,5-dimethylphenyl group.
  • Step 2: Protection of the hydroxyl group using a tert-butyloxycarbonyl (Boc) group, often via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
  • Step 3: Final deprotection or functionalization steps under controlled conditions (e.g., acidic or catalytic hydrogenation).
    Key intermediates should be purified using column chromatography or recrystallization, with progress monitored via TLC or LC-MS. For analogous compounds, reactions are performed in dichloromethane or THF at 0–20°C to minimize side products .

Q. How should researchers safely handle and store this compound in the laboratory?

Methodological Answer: Based on safety data for structurally similar tert-butyl piperidine derivatives:

  • Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with dust; use closed systems for transfers .
  • Storage: Keep in a tightly sealed container away from light, heat, and moisture. Store in a cool, ventilated area, segregated from incompatible reagents (e.g., strong oxidizers) .
  • Spills: Contain with inert absorbents (sand, vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR: 1H/13C NMR confirms substituent positions and stereochemistry. For example, the hydroxyl proton (3-OH) appears as a broad singlet (~1–5 ppm), while tert-butyl groups show distinct singlets near 1.4 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks . For hydroxyl group confirmation, O–H···O/N interactions are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning the stereochemistry of the 3-hydroxyl group?

Methodological Answer:

  • Variable Temperature (VT) NMR: Observe shifts in hydroxyl proton signals at low temperatures to confirm intramolecular hydrogen bonding.
  • NOESY/ROESY: Detect spatial proximity between the hydroxyl proton and adjacent groups (e.g., piperidine protons) to infer stereochemistry.
  • Derivatization: Convert the hydroxyl group to a stable derivative (e.g., acetate or triflate) for clearer spectral interpretation.
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts for possible stereoisomers .

Q. What strategies optimize the yield of this compound during multi-step synthesis?

Methodological Answer:

  • Catalyst Screening: Use Pd catalysts (e.g., Pd(OAc)₂ with XPhos) for efficient coupling of aromatic groups .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DCM) enhance reaction rates. For acid-sensitive intermediates, use anhydrous conditions with molecular sieves .
  • Temperature Control: Gradual warming from 0°C to room temperature minimizes side reactions (e.g., Boc group cleavage).
  • Workup Efficiency: Extract intermediates with ethyl acetate/water mixtures, and employ flash chromatography with gradient elution for purity >95% .

Q. How can computational methods predict the reactivity or stability of this compound under experimental conditions?

Methodological Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in reactions (e.g., electrophilic substitution on the 3,5-dimethylphenyl ring) .
  • Molecular Dynamics (MD): Simulate solvation effects to assess stability in common solvents (e.g., DMSO vs. methanol).
  • pKa Prediction: Tools like MarvinSketch estimate the hydroxyl group’s acidity, guiding pH-sensitive reaction designs.
  • Degradation Studies: Use QSPR models to identify labile bonds (e.g., ester or Boc groups) prone to hydrolysis under acidic/alkaline conditions .

Q. What are the potential applications of this compound in drug discovery or chemical biology?

Methodological Answer:

  • Pharmacophore Development: The hydroxyl and tert-butyl groups may serve as hydrogen-bond donors or hydrophobic anchors in target binding.
  • Library Synthesis: Use as a scaffold for derivatization (e.g., introducing fluorophores or bioorthogonal handles) via Suzuki-Miyaura coupling or click chemistry .
  • Enzyme Inhibition: Screen against kinase or protease targets; the piperidine moiety mimics natural amine-containing substrates .

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